molecular formula C16H18N4O2S2 B2769442 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392300-58-2

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2769442
CAS No.: 392300-58-2
M. Wt: 362.47
InChI Key: NGWWOHSPBMDFLW-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antifungal Applications

Studies have demonstrated the potential of derivatives containing the 1,3,4-thiadiazole moiety for antibacterial and antifungal applications. For example, derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activity, showing promising results against various strains of bacteria and fungi (Akhaja & Raval, 2012).

Anti-Tubercular Agents

Compounds with the thiadiazolyl-imino-indolinone structure have been explored for their anti-tubercular properties, contributing to the development of potential treatments for tuberculosis (Akhaja & Raval, 2012).

Anticancer Activity

The anticancer activity of 1,3,4-thiadiazole derivatives has been a significant area of research. Compounds have shown cytotoxicity against cancer cell lines, including breast and prostate cancer cells. Some derivatives have demonstrated the ability to protect DNA against oxidative damage, indicating potential as chemotherapeutic agents or adjuvants (Gür et al., 2020). Furthermore, specific derivatives have exhibited encouraging anticancer activity and selectivity towards certain cell lines, suggesting a path for the development of targeted cancer therapies (Vaddula et al., 2016).

Anti-Inflammatory Agents

The exploration of thiadiazole compounds has extended into anti-inflammatory applications, with derivatives synthesized to evaluate their anti-inflammatory, ulcerogenic, and analgesic activities. Some compounds have shown significant activity with better ulcerogenic profiles compared to standard treatments, highlighting their therapeutic potential in managing inflammation and pain (Bhati & Kumar, 2008).

Angiotensin II Receptor Antagonists

Research has also explored the use of thiadiazole derivatives as angiotensin II receptor antagonists, showing potential for the treatment of hypertension and related cardiovascular conditions. These studies have found that certain derivatives can effectively inhibit the angiotensin II-induced pressor response, suggesting their utility in cardiovascular disease management (Kohara et al., 1996).

Mechanism of Action

Target of Action

Indoline derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.

Mode of Action

Indoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indoline derivatives , it can be inferred that the compound may influence multiple biochemical pathways

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-10(2)14(22)17-15-18-19-16(24-15)23-9-13(21)20-8-7-11-5-3-4-6-12(11)20/h3-6,10H,7-9H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWWOHSPBMDFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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